1H and 13C NMR spectral data for 3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid
1H and 13C NMR spectral data for 3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic Acid
Abstract
Introduction: The Role of NMR in Structural Elucidation
The precise determination of a molecule's three-dimensional structure is paramount in fields such as medicinal chemistry, materials science, and natural product discovery. NMR spectroscopy stands as a cornerstone technique for this purpose, enabling the non-destructive analysis of molecular architecture in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the chemical environment of each atom within a molecule.
The subject of this guide, 3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid, possesses a unique combination of functional groups that present an interesting case for NMR analysis. The interplay of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing trifluoromethoxy (-OCF₃) group on the aromatic ring, coupled with the aliphatic propionic acid side chain, results in a distinct and informative NMR fingerprint. Understanding this fingerprint is crucial for verifying the synthesis of the compound and for studying its interactions in biological systems.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid in a standard solvent like CDCl₃ is expected to exhibit signals corresponding to the aromatic protons, the methylene protons of the propionic acid chain, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Data for 3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~11-12 | singlet (broad) | 1H | -COOH | - |
| ~7.1-7.3 | multiplet | 3H | Ar-H | - |
| ~3.9 | singlet | 3H | -OCH₃ | - |
| ~2.9-3.0 | triplet | 2H | -CH₂-Ar | 7-8 |
| ~2.6-2.7 | triplet | 2H | -CH₂-COOH | 7-8 |
Rationale for Predicted ¹H Chemical Shifts and Multiplicities
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Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
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Aromatic Protons (Ar-H): The aromatic region is predicted to show a complex multiplet pattern for the three protons on the substituted benzene ring. The methoxy group is an ortho, para-director and is activating, while the trifluoromethoxy group is deactivating and meta-directing. This substitution pattern (1,2,5-) will lead to distinct chemical shifts for each aromatic proton, with coupling between them.
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Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. Based on data for similar methoxy-substituted aromatics, a chemical shift of around 3.9 ppm is anticipated.[1][2]
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Propionic Acid Methylene Protons (-CH₂-CH₂-): The two methylene groups of the propionic acid side chain form an ethyl system. The methylene group adjacent to the aromatic ring (-CH₂-Ar) will be a triplet due to coupling with the neighboring methylene group. Similarly, the methylene group adjacent to the carbonyl group (-CH₂-COOH) will also be a triplet. For 3-phenylpropionic acid, these triplets appear at approximately 2.97 ppm and 2.69 ppm, respectively.[3] The substituents on the aromatic ring in the target molecule are expected to cause slight variations in these shifts.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.
Table 2: Predicted ¹³C NMR Data for 3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid
| Chemical Shift (δ, ppm) | Assignment |
| ~178-180 | C=O |
| ~158 | Ar-C-OCH₃ |
| ~142 | Ar-C-OCF₃ |
| ~120.5 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |
| ~125 | Ar-CH |
| ~122 | Ar-CH |
| ~115 | Ar-CH |
| ~113 | Ar-C-CH₂ |
| ~56 | -OCH₃ |
| ~35 | -CH₂-COOH |
| ~29 | -CH₂-Ar |
Rationale for Predicted ¹³C Chemical Shifts
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Carbonyl Carbon (C=O): The carbonyl carbon of a carboxylic acid is significantly deshielded and is expected to resonate in the 170-185 ppm range.[4][5]
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Aromatic Carbons (Ar-C): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electronegative oxygen of the methoxy group will be shifted downfield (~158 ppm). The carbon attached to the trifluoromethoxy group will also be downfield, and the trifluoromethoxy carbon itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[6] The remaining aromatic carbons will have shifts in the typical aromatic region of 110-140 ppm.
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Trifluoromethoxy Carbon (-OCF₃): The carbon of the -OCF₃ group exhibits a large one-bond coupling constant (¹JCF) with the fluorine atoms, resulting in a quartet. The chemical shift is typically around 120 ppm.[6]
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Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a chemical shift in the range of 55-60 ppm.
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Propionic Acid Methylene Carbons (-CH₂-CH₂-): The methylene carbons of the propionic acid chain will have chemical shifts in the aliphatic region. The carbon adjacent to the carbonyl group will be more deshielded (~35 ppm) than the carbon adjacent to the aromatic ring (~29 ppm).[4][7]
Experimental Protocol for NMR Data Acquisition
While the data presented here is predictive, the following outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid.
Sample Preparation
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Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid compound.
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Choosing a Solvent: Select a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆, DMSO-d₆, or methanol-d₄.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
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Instrument Shimming: Insert the NMR tube into the spectrometer's probe. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
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Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
Utilize proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio (via the Nuclear Overhauser Effect).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments to obtain the frequency-domain spectra.
-
Phase correct the spectra to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
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Visualization of Molecular Structure and Analytical Workflow
Molecular Structure and Atom Numbering
Caption: A typical workflow for NMR data analysis and structural elucidation.
Conclusion
This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of 3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid. By leveraging data from structurally related compounds and applying fundamental NMR principles, we have constructed a detailed spectral interpretation that can serve as a valuable reference for researchers working with this molecule or similar structures. The provided tables of predicted chemical shifts and the detailed rationale behind them offer a solid foundation for the identification and characterization of this compound. Furthermore, the standardized experimental protocol and workflow diagrams serve as a practical guide for obtaining and interpreting high-quality NMR data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such future empirical studies.
References
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SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Gdaniec, Z., et al. (2018). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 23(10), 2673. Retrieved from [Link]
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Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Phenylpropionic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). 3-(2-Hydroxyphenyl)propionic Acid. Retrieved from [Link]
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